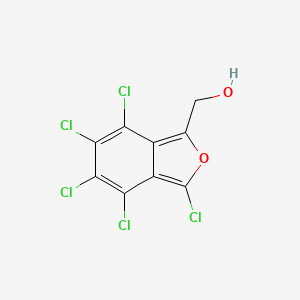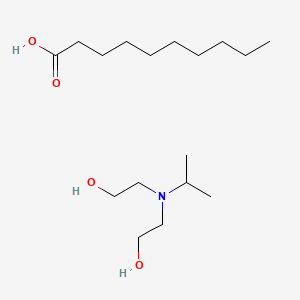
Decanoic acid isopropyldiethanolamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanoic acid isopropyldiethanolamine salt is a chemical compound formed by the reaction of decanoic acid with isopropyldiethanolamine. Decanoic acid, also known as capric acid, is a saturated fatty acid with a 10-carbon chain. Isopropyldiethanolamine is an amine compound that contains both isopropyl and diethanolamine groups. The resulting salt is used in various industrial and scientific applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid isopropyldiethanolamine salt typically involves the neutralization reaction between decanoic acid and isopropyldiethanolamine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under controlled temperature and pH conditions. The reaction can be represented as follows:
Decanoic acid+Isopropyldiethanolamine→Decanoic acid isopropyldiethanolamine salt+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is stirred continuously to ensure complete reaction and uniform product formation. The product is then purified through filtration and recrystallization processes to obtain the desired purity.
化学反応の分析
Types of Reactions
Decanoic acid isopropyldiethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amine oxides.
Reduction: Reduction reactions can convert the salt into its corresponding alcohols and amines.
Substitution: The compound can participate in substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and amine oxides.
Reduction: Alcohols and amines.
Substitution: Various substituted amine derivatives.
科学的研究の応用
Decanoic acid isopropyldiethanolamine salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in topical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and industrial cleaners due to its surfactant properties.
作用機序
The mechanism of action of decanoic acid isopropyldiethanolamine salt involves its interaction with cell membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. It can also interact with specific protein targets, affecting their function and activity. The molecular pathways involved include the modulation of ion channels and signaling pathways related to cell growth and differentiation.
類似化合物との比較
Similar Compounds
Capric acid (Decanoic acid): A saturated fatty acid with similar surfactant properties.
Isopropyldiethanolamine: An amine compound used in the synthesis of various surfactants and emulsifiers.
Decanoic acid salts: Other salts of decanoic acid, such as sodium decanoate and potassium decanoate, which have similar chemical properties.
Uniqueness
Decanoic acid isopropyldiethanolamine salt is unique due to its combination of fatty acid and amine functionalities, providing both hydrophobic and hydrophilic properties. This makes it an effective surfactant and emulsifying agent with diverse applications in various fields.
特性
CAS番号 |
67939-86-0 |
|---|---|
分子式 |
C17H37NO4 |
分子量 |
319.5 g/mol |
IUPAC名 |
decanoic acid;2-[2-hydroxyethyl(propan-2-yl)amino]ethanol |
InChI |
InChI=1S/C10H20O2.C7H17NO2/c1-2-3-4-5-6-7-8-9-10(11)12;1-7(2)8(3-5-9)4-6-10/h2-9H2,1H3,(H,11,12);7,9-10H,3-6H2,1-2H3 |
InChIキー |
ZASLDYNTECQJSD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)O.CC(C)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclohexyl-N'-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]urea](/img/structure/B14482498.png)
![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
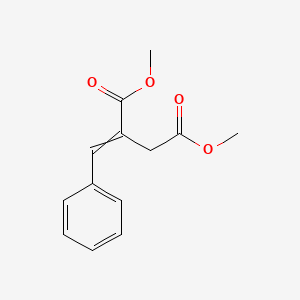
![2,2'-[Cyclohexane-1,1-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14482519.png)
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
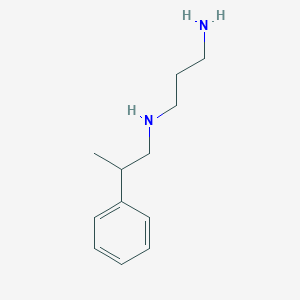
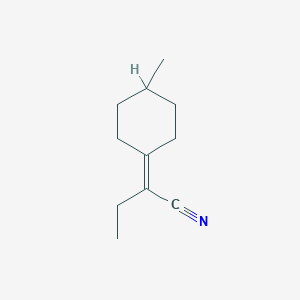
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)
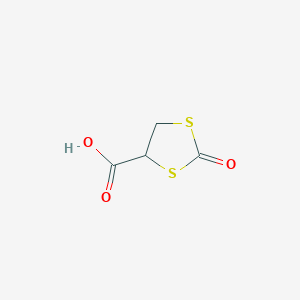
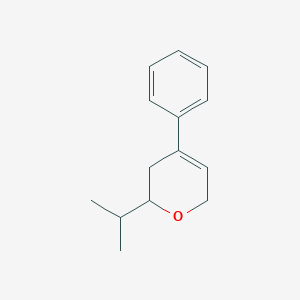
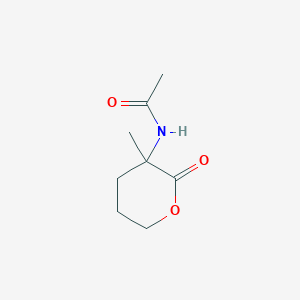
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
